3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid 3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1909318-68-8
VCID: VC5476175
InChI: InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13)
SMILES: CC1=C(N=C2N1C=CC=N2)C(=O)O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid

CAS No.: 1909318-68-8

Cat. No.: VC5476175

Molecular Formula: C8H7N3O2

Molecular Weight: 177.163

* For research use only. Not for human or veterinary use.

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid - 1909318-68-8

Specification

CAS No. 1909318-68-8
Molecular Formula C8H7N3O2
Molecular Weight 177.163
IUPAC Name 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2/c1-5-6(7(12)13)10-8-9-3-2-4-11(5)8/h2-4H,1H3,(H,12,13)
Standard InChI Key SBBRLLGSQUCNJO-UHFFFAOYSA-N
SMILES CC1=C(N=C2N1C=CC=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyrimidine ring. The methyl group at position 3 and carboxylic acid moiety at position 2 create distinct electronic and steric environments that influence reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.163 g/mol
IUPAC Name3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid
SMILES NotationCC1=C(N=C2N1C=CC=N2)C(=O)O
InChI KeySBBRLLGSQUCNJO-UHFFFAOYSA-N

The carboxylic acid group enhances hydrogen-bonding capacity, making the compound suitable for interactions with biological targets such as enzymes and receptors.

Spectroscopic Characterization

While detailed spectral data remain limited in public domains, the compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in related derivatives. The methyl group’s proton resonance typically appears near δ 2.5 ppm in ¹H NMR, while the carboxylic acid proton is observed at δ 12–13 ppm in deuterated dimethyl sulfoxide.

Synthetic Pathways and Optimization

Condensation Approaches

The synthesis of 3-methylimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves multi-step condensation reactions. A common route includes:

  • Ring Formation: Reacting 2-aminopyrimidine with α-bromoketones to construct the imidazo[1,2-a]pyrimidine core.

  • Carboxylation: Introducing the carboxylic acid group via hydrolysis of nitrile intermediates or direct carboxylation using carbon dioxide under high pressure.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Cyclizationα-Bromopropiophenone, DMF, 80°C62
HydrolysisHCl (6M), reflux, 12h78

Purification Techniques

Chromatographic methods (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity. Challenges persist in scaling these methods industrially due to the compound’s moderate solubility in common organic solvents.

ParameterRecommendation
Engineering ControlsFume hoods, local exhaust
PPENitrile gloves, safety goggles
StorageTightly sealed, -20°C

First Aid Measures

  • Ocular Exposure: Irrigate with water for 15 minutes; seek ophthalmological evaluation .

  • Dermal Contact: Wash with soap and water; remove contaminated clothing .

Future Research Directions

  • Mechanistic Elucidation: Detailed proteomic studies to map interaction networks.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

  • Toxicological Profiling: Chronic toxicity studies in rodent models.

  • Synthetic Innovation: Continuous flow chemistry approaches to improve yield.

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